1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one
CAS No.: 181934-30-5
Cat. No.: VC21306677
Molecular Formula: C18H25IO2Si
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one - 181934-30-5](/images/no_structure.jpg)
Specification
CAS No. | 181934-30-5 |
---|---|
Molecular Formula | C18H25IO2Si |
Molecular Weight | 428.4 g/mol |
IUPAC Name | 1-[2-tri(propan-2-yl)silylethynyl]-1λ3,2-benziodoxol-3-one |
Standard InChI | InChI=1S/C18H25IO2Si/c1-13(2)22(14(3)4,15(5)6)12-11-19-17-10-8-7-9-16(17)18(20)21-19/h7-10,13-15H,1-6H3 |
Standard InChI Key | NTHGHMCOPNSZIR-UHFFFAOYSA-N |
SMILES | CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C |
Canonical SMILES | CC(C)[Si](C#CI1C2=CC=CC=C2C(=O)O1)(C(C)C)C(C)C |
Introduction
Chemical Structure and Properties
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one belongs to the family of hypervalent iodine compounds, specifically classified as a benziodoxolone derivative. Its structure features a benziodoxolone core with a triisopropylsilyl-protected ethynyl group attached to the iodine atom. This structural arrangement confers both stability and reactivity, making it particularly useful in organic synthesis.
The compound has a molecular formula of C18H25IO2Si and a molecular weight of 428.38 g/mol. Its CAS number is 181934-30-5, and it is typically obtained as a white crystalline solid. The hypervalent bonds at the iodine center are relatively weak, which contributes to its chemical reactivity, while the cyclic structure enhances its stability compared to acyclic hypervalent iodine reagents .
Chemical Identifiers and Structural Representation
The compound can be identified using various chemical notation systems as outlined in the following table:
Property | Value |
---|---|
IUPAC Name | 1-[2-tri(propan-2-yl)silylethynyl]-1λ³,2-benziodoxol-3-one |
Molecular Formula | C18H25IO2Si |
Molecular Weight | 428.4 g/mol |
CAS Number | 181934-30-5 |
InChI Key | NTHGHMCOPNSZIR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)Si(C(C)C)C(C)C |
The structure contains a benziodoxolone ring system with the triisopropylsilyl-protected alkynyl group attached to the hypervalent iodine center. This arrangement provides a balance between stability and reactivity that makes it particularly valuable in synthetic applications.
Synthesis Methods
Historical Context
Hypervalent iodine reagents have fascinated chemists since their discovery by Willgerodt in the 19th century . In the past 50 years, these compounds have evolved from structural curiosities to becoming one of the most useful classes of reagents for synthetic organic transformations . The development of cyclic hypervalent iodine reagents like 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one represents an important advancement in this field due to their enhanced stability while maintaining high reactivity.
Modern Synthetic Approaches
Researchers have developed an efficient one-pot synthesis protocol for 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one from commercially available starting materials . This method represents a significant improvement over earlier multi-step approaches, making the reagent more accessible to the synthetic chemistry community.
The synthesis typically involves the reaction of 1,2-benziodoxol-3(1H)-one with triisopropylsilylacetylene under specific conditions . Thermal analysis of this synthesis procedure has shown only weak exotherms, indicating a relatively safe synthetic process when proper precautions are taken .
The optimized synthesis protocol yields 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one as white crystals with high purity, although careful attention must be paid to the removal of tosylate salt impurities, as these can negatively impact the thermal stability of the final product .
Applications in Chemical Research
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one has found widespread applications across multiple scientific disciplines due to its unique reactivity profile and versatility.
Organic Synthesis
Comparative Advantages
Advantages over Other Hypervalent Iodine Reagents
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one offers several advantages over other hypervalent iodine reagents, particularly in terms of its balance between stability and reactivity. The cyclic structure of the benziodoxolone core contributes to enhanced stability compared to acyclic hypervalent iodine reagents, while still maintaining the high reactivity needed for synthetic applications .
Future Research Directions
Expanding Applications
Given the versatility of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one in current applications, there is significant potential for expanding its use in various fields. Future research might explore new reaction types and substrate classes, further increasing the utility of this remarkable reagent.
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